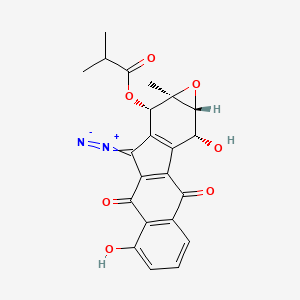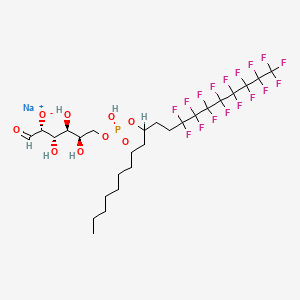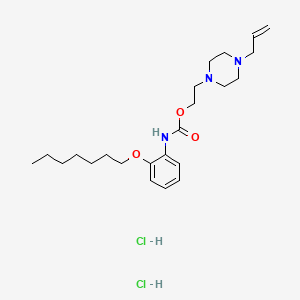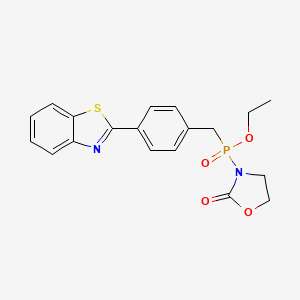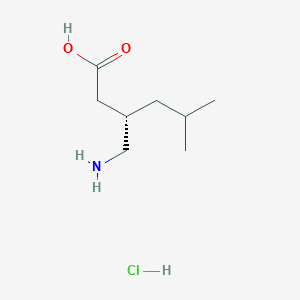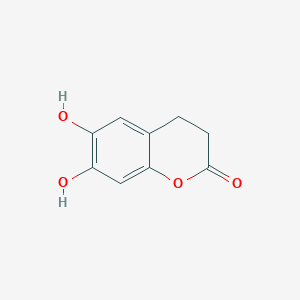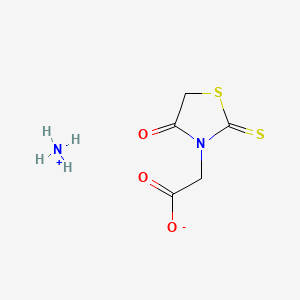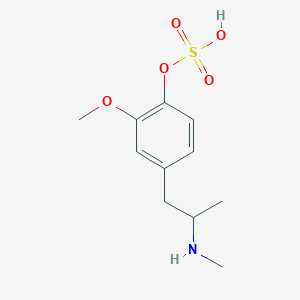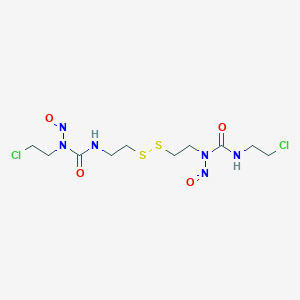
Urea, 3-(2-chloroethyl)-1-(2-((2-(3-(2-chloroethyl)-3-nitrosoureido)ethyl)dithio)ethyl)-1-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 3-(2-chloroethyl)-1-(2-((2-(3-(2-chloroethyl)-3-nitrosoureido)ethyl)dithio)ethyl)-1-nitroso- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes nitrosourea and chloroethyl groups, making it a subject of interest in chemical and biological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 3-(2-chloroethyl)-1-(2-((2-(3-(2-chloroethyl)-3-nitrosoureido)ethyl)dithio)ethyl)-1-nitroso- typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in the synthesis include chloroethylamine, nitrosourea, and thiol compounds. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the potential hazards associated with the reagents and intermediates used in the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, 3-(2-chloroethyl)-1-(2-((2-(3-(2-chloroethyl)-3-nitrosoureido)ethyl)dithio)ethyl)-1-nitroso- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloroethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., thiols, amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Urea, 3-(2-chloroethyl)-1-(2-((2-(3-(2-chloroethyl)-3-nitrosoureido)ethyl)dithio)ethyl)-1-nitroso- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of Urea, 3-(2-chloroethyl)-1-(2-((2-(3-(2-chloroethyl)-3-nitrosoureido)ethyl)dithio)ethyl)-1-nitroso- involves its interaction with cellular components. The nitrosourea group can alkylate DNA, leading to the formation of cross-links and subsequent disruption of DNA replication and transcription. This can result in cell cycle arrest and apoptosis. The chloroethyl groups enhance the compound’s reactivity, making it more effective in targeting specific molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Urea, 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU): Known for its use in chemotherapy, particularly for brain tumors.
Urea, 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU): Another chemotherapeutic agent with similar properties to CCNU.
Urea, 1-(2-chloroethyl)-3-(2-hydroxyethyl)-1-nitrosourea (HECNU): Studied for its potential therapeutic applications.
Uniqueness
Urea, 3-(2-chloroethyl)-1-(2-((2-(3-(2-chloroethyl)-3-nitrosoureido)ethyl)dithio)ethyl)-1-nitroso- is unique due to its dual functional groups (nitrosourea and chloroethyl) and its ability to form multiple types of chemical bonds. This makes it a versatile compound with a wide range of applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
90213-04-0 |
|---|---|
Molekularformel |
C10H18Cl2N6O4S2 |
Molekulargewicht |
421.3 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-[2-[2-[2-chloroethylcarbamoyl(nitroso)amino]ethyldisulfanyl]ethyl]-1-nitrosourea |
InChI |
InChI=1S/C10H18Cl2N6O4S2/c11-1-3-13-9(19)18(16-22)6-8-24-23-7-4-14-10(20)17(15-21)5-2-12/h1-8H2,(H,13,19)(H,14,20) |
InChI-Schlüssel |
AUZCVFKDFVJWRO-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSSCCN(C(=O)NCCCl)N=O)NC(=O)N(CCCl)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



